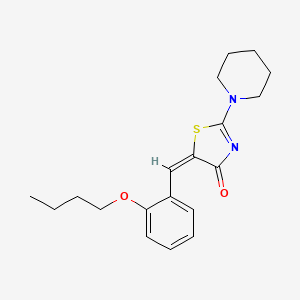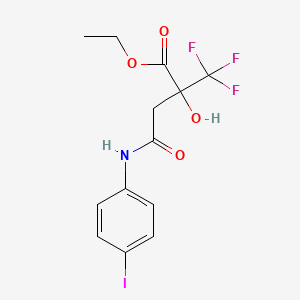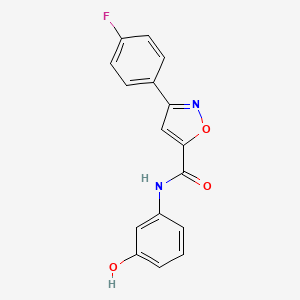![molecular formula C19H25FN2O2 B4647927 1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]AZEPANE](/img/structure/B4647927.png)
1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]AZEPANE
Overview
Description
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane typically involves the following steps:
Formation of 2-Fluorobenzoyl Chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of Piperidine: The resulting 2-fluorobenzoyl chloride is then reacted with piperidine to form 1-(2-fluorobenzoyl)piperidine.
Coupling with Azepane: Finally, the 1-(2-fluorobenzoyl)piperidine is coupled with azepane under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The piperidine and azepane moieties can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
1-(2-Fluorobenzoyl)piperidine: Shares the fluorobenzoyl-piperidine structure but lacks the azepane moiety.
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of the azepane moiety.
Uniqueness: 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane is unique due to the presence of both the piperidine and azepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
azepan-1-yl-[1-(2-fluorobenzoyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-17-8-4-3-7-16(17)19(24)22-13-9-15(10-14-22)18(23)21-11-5-1-2-6-12-21/h3-4,7-8,15H,1-2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXXJAIDBSPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4647859.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)](/img/structure/B4647883.png)
![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)
![N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4647907.png)
![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4647917.png)



![methyl 4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4647945.png)
![2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4647946.png)
